N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide
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Overview
Description
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, also known as “Oprea1_094883”, primarily targets the Protein Kinase D (PKD) family, which includes PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, migration, and differentiation .
Mode of Action
Oprea1_094883 acts as a highly selective inhibitor for the PKD family . It binds to these kinases and inhibits their activity, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM for PKD1, PKD2, and PKD3 respectively . This compound also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl .
Biochemical Pathways
By inhibiting the PKD family, Oprea1_094883 affects various biochemical pathways. PKDs are involved in the regulation of several cellular processes, including cell proliferation, survival, and motility. Therefore, the inhibition of these kinases can lead to changes in these processes .
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability .
Result of Action
The inhibition of PKD family kinases by Oprea1_094883 can lead to various molecular and cellular effects. For instance, it may affect cell proliferation, survival, and motility. The specific effects would depend on the cell type and the specific roles of the pkd kinases in those cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oprea1_094883. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The pH and the presence of other molecules in the environment can also affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materialsThe reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are usually carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Uniqueness
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide is unique due to its specific structural features, such as the presence of the tert-butyl and 4-methylphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-14-9-11-15(12-10-14)19-18-20(27-22(30)16-7-5-6-8-17(16)24)25-13-26-21(18)29(28-19)23(2,3)4/h5-13H,1-4H3,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEKAEJZMAQUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NC(=O)C4=CC=CC=C4Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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